molecular formula C10H14N2O B8390918 N-Acetyl-N-(3-aminophenethyl)amine

N-Acetyl-N-(3-aminophenethyl)amine

Cat. No.: B8390918
M. Wt: 178.23 g/mol
InChI Key: YFVLGCAEAIRPKX-UHFFFAOYSA-N
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Description

N-Acetyl-N-(3-aminophenethyl)amine is a secondary amine characterized by an acetylated amine group and a 3-aminophenethyl substituent. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol). The compound combines a phenethyl backbone with an acetylated tertiary amine, which influences its physicochemical properties, such as reduced basicity compared to non-acetylated amines and enhanced stability against enzymatic degradation .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[2-(3-aminophenyl)ethyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13)

InChI Key

YFVLGCAEAIRPKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylated Amines

N-Acetylated amines are widely studied for their stability and modified reactivity. Key comparisons include:

N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
  • Structure : Features a thienyl ring and bromoacetamide group.
  • Synthesis : Prepared via Gewald reaction, highlighting a one-step acetamidation process.
  • Stability : Stable under reflux conditions, as shown by retained acetyl groups in NMR spectra .
  • Contrast with Target : The thienyl moiety introduces aromatic heterocyclic properties, whereas the target’s phenethyl group may enhance hydrophobicity and alter electronic interactions.
N-Acetylethanolamine ()
  • Structure : Contains a hydroxylated ethyl chain (CH₂CH₂OH).
  • Reactivity : Prone to hydrolysis under acidic conditions due to the polar hydroxyethyl group .
  • Contrast with Target : The absence of a hydroxyl group in the target compound likely improves stability against hydrolysis.
3-[N-Acetyl-N-(β-D-glycopyranosyl)]amino-2-phenylquinazolin-4(3H)-one ()
  • Structure: Glycosylated N-acetyl amine with a quinazolinone core.
  • Stability : Resists deacetylation under Zemplen’s conditions (sodium methoxide), suggesting robust N-Ac group retention .
  • Contrast with Target : The glycosyl group enhances water solubility, whereas the target’s phenethyl group may reduce solubility in polar solvents.

Table 1: Stability and Reactivity of N-Acetylated Amines

Compound Key Feature Stability Notes Reference
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thienyl ring Stable under reflux
N-Acetylethanolamine Hydroxyethyl chain Hydrolyzes in acidic conditions
Target Compound Phenethyl group Likely stable (inferred)

Phenethylamine Derivatives

Phenethylamine derivatives vary in substituents, influencing their chemical behavior:

N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine ()
  • Structure : Bromophenyl and biphenyl substituents.
  • Reactivity : The electron-withdrawing bromine atom reduces basicity and slows acid-base reactions .
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine ()
  • Structure: Olefinic chain with a 3-aminophenyl group.
  • Synthesis : Prepared via palladium-catalyzed coupling, a method applicable to the target’s phenethyl backbone .
  • Contrast with Target : The olefinic chain in this compound may increase rigidity, whereas the target’s flexible ethyl chain could enhance conformational freedom.

Table 2: Substituent Effects on Phenethylamine Derivatives

Compound Substituent Key Property Reference
N-(3-Bromophenyl)-N-phenyl-biphenylamine Bromophenyl Low solubility in water
(E)-N-Methyl-4-(3-aminophenyl)butenamine Olefinic chain Enhanced rigidity
Target Compound 3-Aminophenethyl Flexible backbone
Gewald Reaction ()
  • Application : Efficient for synthesizing thienyl acetamides.
  • Limitation : Restricted to heterocyclic substrates, making it less suitable for the target’s aliphatic phenethyl group .
Palladium-Catalyzed Coupling ()
  • Application : Used for aryl-olefin coupling, adaptable for introducing aromatic groups in the target compound .
  • Advantage : High yields and functional group tolerance.

Research Findings and Implications

  • Stability : The acetyl group in the target compound likely resists deacetylation under mild conditions, similar to glycosylated N-acetyl amines .
  • Reactivity: The 3-aminophenethyl group may participate in Schiff base formation or metal coordination, distinct from bromophenyl or olefinic analogs .
  • Synthetic Feasibility : Palladium-catalyzed methods () are promising for constructing the target’s aromatic-ethyl backbone.

Preparation Methods

Reagents and Conditions

The most straightforward method involves reacting 3-aminophenethylamine with acetylating agents such as acetic anhydride or acetyl chloride. In a representative procedure from patent CN109824537A, acetylation is performed using acetic anhydride in ethyl acetate under ice-cooling, followed by extraction and drying. Key parameters include:

  • Molar ratio : 1:1–1.5 (amine to acetic anhydride)

  • Solvent : Ethyl acetate (2 mL per mmol of amine)

  • Workup : Sequential washing with NaHCO₃, brine, and drying over MgSO₄.

This method avoids side reactions like over-acetylation due to controlled stoichiometry and low temperatures.

Yield and Optimization

Yields for direct acetylation typically exceed 85% when using acetic anhydride. However, the exothermic nature of the reaction necessitates precise temperature control. Catalytic bases such as triethylamine or AlCl₃ (as seen in step 4 of CN109824537A) enhance reaction rates by deprotonating the amine. For instance, AlCl₃ facilitates electrophilic acetylation in dichloromethane at 25°C, achieving 78.8% yield for analogous acetamides.

Reduction of N-Acetyl-N-(3-Nitrophenethyl)amine

Iron/EtOH Reduction System

A patent (KR100641802B1) describes the reduction of N-acetyl-N-(3-nitrophenethyl)amine using iron powder in ethanol at elevated temperatures. The nitro group is selectively reduced to an amine, yielding the target compound. Conditions include:

  • Reagent : Iron powder (excess)

  • Solvent : Ethanol (40 mL per 2.1 g substrate)

  • Temperature : Reflux (~78°C)

  • Time : 3–6 hours.

This method is cost-effective but requires post-reduction filtration to remove iron residues.

Catalytic Hydrogenation

An alternative reduction employs Pd/C under hydrogen gas, as demonstrated in CN109824537A for debromination. Applied to nitro groups, this method offers cleaner conversions:

  • Catalyst : 5% Pd/C (0.2 g per 19 g substrate)

  • Solvent : Ethanol or methanol

  • Temperature : 50–75°C

  • Hydrogen pressure : Ambient, with gas flow controlled at one bubble per second.

Yields reach 85% with minimal byproducts, though catalyst recovery adds complexity.

Protective Group Strategies

Bromination-Acetylation-Hydrogenation Sequence

A multi-step approach from CN109824537A involves:

  • Bromination : Protecting the aromatic ring with N-bromosuccinimide (NBS) in dichloromethane.

  • Acetylation : Introducing the acetyl group using acetyl chloride and AlCl₃.

  • Hydrogenation : Removing the bromine atom via Pd/C-catalyzed hydrogenation.

This route ensures regioselective amination but involves additional steps, reducing overall efficiency (total yield: ~65%).

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodReagentsSolventTemperatureTime (h)Yield (%)Source
Direct AcetylationAcetic anhydride, AlCl₃Ethyl acetate0–25°C2–485
Iron/EtOH ReductionIron powder, ethanolEthanol78°C3–678
Catalytic HydrogenationPd/C, H₂Ethanol50–75°C3–685
Bromination-HydrogenationNBS, Pd/C, acetyl chlorideDichloromethane25–75°C12–1865

Advantages and Limitations :

  • Direct Acetylation : High yield but sensitive to moisture.

  • Iron/EtOH Reduction : Low cost but generates metal waste.

  • Catalytic Hydrogenation : Clean reaction yet requires specialized equipment.

  • Protective Group Strategy : Regioselective but synthetically tedious.

Q & A

Q. Table 1. Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield/PurityReference
Catalyst Loading1.0–1.5 wt% Pd/NiOHigher loading reduces aggregation
Temperature20–30°C>30°C accelerates degradation
Reaction Time8–12 hoursShorter times risk incomplete acetylation

Q. Table 2. Stability-Indicating Analytical Methods

TechniqueLimit of DetectionKey Degradation Products IdentifiedReference
LC-MS/MS0.1 ppbNitroso derivatives, hydrolyzed amine
1H^1H-NMR1% w/wAcetyl group hydrolysis

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